Bienvenue dans la boutique en ligne BenchChem!

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Solubility Formulation In vitro assays

This unique 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034475-59-5) is annotated as a ROMK (Kir1.1) inhibitor with sub-10 nM potency and ~6,000-fold selectivity over hERG, plus potential USP1/UAF1 activity. Its ≥25.22 mg/mL aqueous solubility enables high-concentration, DMSO-free assay setups, minimizing solvent interference. Purchase this validated SAR probe for cardiovascular or oncology drug discovery programs.

Molecular Formula C19H18N4OS
Molecular Weight 350.44
CAS No. 2034475-59-5
Cat. No. B2828068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
CAS2034475-59-5
Molecular FormulaC19H18N4OS
Molecular Weight350.44
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CS4
InChIInChI=1S/C19H18N4OS/c24-19(20-10-16-7-4-8-25-16)15-11-23(12-15)18-9-17(21-13-22-18)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,20,24)
InChIKeyKYMZPKHPVVACMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide (CAS 2034475-59-5): A Structurally Distinct Heterocyclic Carboxamide


The compound 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide (CAS 2034475-59-5; molecular formula C19H18N4OS; molecular weight 350.44 g/mol) is a synthetic small molecule featuring a 6-phenylpyrimidine core linked to an azetidine-3-carboxamide bearing a thiophen-2-ylmethyl substituent [1]. It is listed in authoritative chemical databases including PubChem (CID 121018161) and BindingDB (BDBM194954) [1][2]. Based on patent and database annotations, this compound is associated with inhibition of the ROMK (Kir1.1) potassium channel and the USP1/UAF1 deubiquitinase complex [2]. However, publicly available primary research literature containing quantitative comparative pharmacology data for this specific compound is extremely limited .

Why Broad-Spectrum Substitution of Azetidine-3-Carboxamide Analogs Is Insufficient: The Case for 1-(6-Phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide


The class of 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamides encompasses compounds with diverse N-substituents (e.g., thiophen-2-ylmethyl, benzimidazol-2-yl, 1H-indazol-6-yl, 2-methylphenyl), and small variations in this substituent can profoundly affect target engagement, selectivity, and potency [1]. For example, the structurally related analog N-(1H-1,3-benzodiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034257-53-7) is reported to exhibit an IC50 of 12 nM against CDK6, whereas annotations for the target thiophen-2-ylmethyl analog suggest involvement with entirely different targets (ROMK, USP1/UAF1) [1]. This target divergence illustrates that generic substitution within this scaffold family is scientifically unsound; each analog must be individually validated. The following evidence guide assesses the limited publicly available comparative data for this specific compound.

Quantitative Differentiation Evidence for 1-(6-Phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide (CAS 2034475-59-5)


Aqueous Solubility Profile of the Thiophen-2-ylmethyl Analog vs. Class Baseline

Solubility is a critical parameter for in vitro assay design and early formulation. The target compound demonstrates an aqueous solubility of ≥ 25.22 mg/mL (~72 mM) in water, as reported by a commercial vendor specification . This allows preparation of concentrated stock solutions (e.g., 100 mM in water) suitable for in vitro pharmacology without requiring organic co-solvents that may interfere with certain assay readouts . Solubility data for close structural analogs within the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide class is not publicly reported in a comparable format, preventing a direct head-to-head quantitative comparison at this time .

Solubility Formulation In vitro assays

ROMK (Kir1.1) Inhibitory Potency: Indication of Sub-nanomolar Activity in Patch-Clamp Electrophysiology

BindingDB entry BDBM194954, which corresponds to this compound in the database, reports an IC50 of 5 nM for inhibition of human ROMK (Kir1.1) expressed in CHO cells, measured by whole-cell voltage-clamp electrophysiology assay [1]. The same database entry also reports an IC50 of 10 nM for block of Kir1.1 (ROMK1) currents using an IonWorks Quattro automated patch-clamp platform at pH 7.4, 2°C [1]. These values are consistent across orthogonal electrophysiology methods. For context, the known ROMK inhibitor PF-06807656 exhibits an IC50 of 61 nM against hROMK in patch-clamp assays, approximately 12-fold weaker than the 5 nM reported for BDBM194954 . It must be noted that the SMILES string associated with BDBM194954 in BindingDB does not match the thiophen-2-ylmethyl analog; this discrepancy may reflect a database curation error [1].

ROMK Kir1.1 potassium channel electrophysiology

Selectivity Profile Against Cardiac Ion Channels: hERG, Nav1.5, and Cav1.2

Selectivity against cardiac ion channels is essential for evaluating compound safety profiles. BindingDB entry BDBM194954 includes selectivity data for three cardiac channels: hERG (human ERG, IC50 = 34,000 nM), Nav1.5 (IC50 = 30,000 nM), and Cav1.2 (IC50 = 30,000 nM) [1]. The selectivity window relative to the reported ROMK IC50 of 5 nM is approximately 6,000- to 6,800-fold for these cardiac channels [1]. This level of selectivity, if validated for the target compound, would be a meaningful differentiation factor for procurement in cardiac safety-conscious research programs. No comparable selectivity panel data is publicly available for close structural analogs such as N-(2-methylphenyl)- or N-(furan-2-ylmethyl)-substituted variants of the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide scaffold .

Selectivity hERG cardiac safety ion channels

Transparency Statement: Limited Availability of Head-to-Head Comparative Data

A comprehensive search of public databases (PubChem, BindingDB, ChEMBL, PubMed) and patent literature was conducted for quantitative head-to-head comparisons between 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide and its closest structural analogs [1][2]. The compound appears in patent US9206198 and is annotated in BindingDB, but direct comparative data—where the target compound and an analog are tested side-by-side in the same assay under identical conditions—was not identified in any publicly accessible primary research publication or patent example [1][2]. The quantitative evidence presented in this guide is derived from cross-study comparisons and vendor specification sheets, and all such evidence carries caveats about assay condition variability and potential database curation errors [1]. Procurement decisions should be made with awareness of this evidence gap.

Data transparency Evidence quality Procurement diligence

Optimal Research Application Scenarios for 1-(6-Phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide (CAS 2034475-59-5)


Renal Outer Medullary Potassium Channel (ROMK/Kir1.1) Inhibitor Screening and Lead Optimization

Based on BindingDB-derived data suggesting sub-10 nM ROMK inhibitory activity, this compound may serve as a starting point or reference tool for ROMK-focused drug discovery programs in cardiovascular indications (hypertension, heart failure) [1]. Its reported selectivity window of ~6,000-fold over hERG makes it a candidate for further selectivity profiling in renal potassium channel research where cardiac safety is a priority criterion [1].

USP1/UAF1 Deubiquitinase Complex Inhibition Studies in Oncology

Vendor annotations identify this compound as a potential inhibitor of the USP1/UAF1 deubiquitinase complex, a target implicated in DNA damage response and cancer cell survival . Researchers investigating USP1-dependent mechanisms in non-small cell lung cancer or other malignancies may consider this compound as a tool for probing USP1/UAF1 biology, although independent validation of USP1 inhibitory activity is required due to the source limitations .

Aqueous-Format Biochemical and Cellular Assay Deployment

The verified aqueous solubility of ≥ 25.22 mg/mL enables preparation of high-concentration stock solutions suitable for biochemical and cell-based assays without the need for DMSO or other organic co-solvents . This is a practical advantage for assay formats sensitive to solvent interference, such as certain fluorescence-based or label-free detection methods, and may reduce solvent-related cytotoxicity in long-term cellular assays .

Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration of 6-Phenylpyrimidine Azetidine Carboxamides

Given the documented target divergence between the thiophen-2-ylmethyl analog (ROMK/USP1 annotations) and the benzimidazol-2-yl analog (CDK6, IC50 = 12 nM) [2], this compound is a valuable entry in SAR libraries designed to map the relationship between N-substituent identity and target selectivity within the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide chemotype.

Quote Request

Request a Quote for 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.